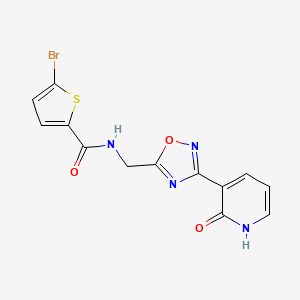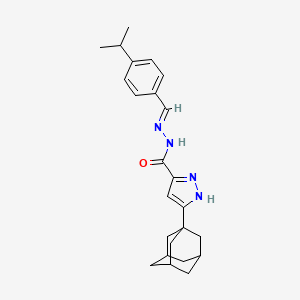
Methyl 2-formylquinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"Methyl 2-formylquinoline-6-carboxylate" is a compound belonging to the quinoline family, a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse applications in chemical synthesis, pharmaceuticals, and materials science due to their unique chemical properties.
Synthesis Analysis
The synthesis of quinoline derivatives, including "this compound," involves various methodologies. A notable method involves the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with the methyl esters of acyl(aroyl)pyruvic acids, leading to methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, which shares a close structural relationship with "this compound" (Rudenko et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is determined using X-ray structural analysis, revealing intricate details about their crystal and molecular structures. These analyses provide insights into the compound's stereochemistry and molecular interactions, crucial for understanding its reactivity and properties.
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, reflecting their versatile chemical properties. For instance, the synthesis of isoquinoline-3-carboxylates from 2-formylbenzoate derivatives illustrates the reactivity of the formyl group in condensation reactions, a principle that applies to "this compound" as well (Hiebl et al., 1999).
Aplicaciones Científicas De Investigación
Synthetic Applications
- Synthesis of Novel Compounds : Methyl 2-formylquinoline-6-carboxylate plays a crucial role in the synthesis of various novel compounds. For instance, it's used in the facile synthesis of 3-aminoisooxazolo[5,4-b]quinoline and 3-hydroxyfuro[2,3-d]theino[2,3-b]quinoline-2-carboxamide, indicating its versatility in organic synthesis (Srivastava, Neelima, & Bhaduri, 1987).
Pharmacological Research
Tubulin Polymerization Inhibition : Derivatives of 2-formylquinoline, such as methoxy-substituted 3-formyl-2-phenylindoles, have been studied for their ability to inhibit tubulin polymerization. This is significant in the context of cytostatic agents, which are crucial in cancer treatment (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Benzodiazepine Receptor Binding : Compounds like methyl isoquinoline-3-carboxylate have shown moderate affinities for binding to benzodiazepine receptors. This suggests potential applications in the development of therapeutic agents acting on these receptors (Guzman, Cain, Larscheid, Hagen, Cook, Schweri, Skolnick, & Paul, 1984).
Chemical Synthesis Methods
- New Synthesis Techniques : Research has also been conducted on developing new and efficient methods for synthesizing isoquinoline-3-carboxylates, starting from aromatic 1,2-dialdehydes. This showcases the evolving techniques in chemical synthesis involving compounds like this compound (Hiebl, Kollmann, Levinson, Offen, Shetzline, & Badlani, 1999).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Quinoline, a key structure in “Methyl 2-formylquinoline-6-carboxylate”, has been the subject of numerous studies. In recent years, the primary research concerning epigenetics and T2DM has involved DNA methylation, while future research may shift the emphasis to RNA methylation studies . Another study suggests that the genetic basis of DNA methylation variation could be a future area of research .
Relevant Papers Several papers have been published on the topic of quinoline and its derivatives . These papers discuss various aspects such as the synthesis of biologically and pharmaceutically active quinoline and its analogues , the comprehensive cancer DNA methylation biomarker database , and the assessment of methylation levels with Methylation-Sensitive High-Resolution Melting .
Propiedades
IUPAC Name |
methyl 2-formylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-16-12(15)9-3-5-11-8(6-9)2-4-10(7-14)13-11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAOFVMFSSMVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490017.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2490020.png)


![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2490024.png)
![3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2490025.png)
![N,5-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2490030.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2490031.png)

![4-(3-Chlorobenzo[b]thiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B2490033.png)


![N-(2-carbamoylphenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2490038.png)